Molecular Weight and Lipophilicity Shift from 5-Methyl Substitution Relative to Des-Methyl Analog
The addition of a single methyl group at the 5-position of the tetrahydrobenzo ring increases molecular weight by 14.03 Da (from 315.39 to 329.42 g/mol) and is estimated to raise the octanol-water partition coefficient (logP) by approximately 0.5 log units relative to the des-methyl analog (CAS 27285-13-8), which has a measured ACD/LogP of 4.62 . This physicochemical shift directly impacts solubility, passive membrane permeability, and CYP450-mediated metabolic stability, making the target compound distinct for applications where modulated lipophilicity is critical .
| Evidence Dimension | Molecular weight and predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 329.42 g/mol; estimated logP ≈ 5.1 (based on +0.5 logP increment from methyl addition) |
| Comparator Or Baseline | Des-methyl analog (CAS 27285-13-8): MW = 315.39 g/mol; ACD/LogP = 4.62 |
| Quantified Difference | ΔMW = +14.03 Da (4.4% increase); ΔlogP ≈ +0.5 (estimated) |
| Conditions | Predicted physicochemical properties (ACD/Labs Percepta Platform for comparator; methyl group contribution estimated by fragment-based method) |
Why This Matters
A 0.5 logP increase meaningfully alters a compound's ADME profile, affecting oral bioavailability and tissue distribution, which directly impacts procurement decisions for in vivo pharmacological studies.
